3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol

Catalog No.
S12510889
CAS No.
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol

Product Name

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol

IUPAC Name

3-(4-methoxyanilino)-3-methylbutan-1-ol

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-12(2,8-9-14)13-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3

InChI Key

FCQGLZLVAZBQFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NC1=CC=C(C=C1)OC

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is a chemical compound characterized by its unique structure, which includes a methoxyphenyl group and a hydroxyl functional group. This compound is notable for its potential applications in medicinal chemistry due to its ability to interact with various biological targets. Its molecular formula is C12H17NO2, and it features both an amino group and a secondary alcohol, which contribute to its reactivity and biological activity.

, including:

  • Reduction Reactions: 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol can be synthesized from Schiff bases through reduction using sodium borohydride. This method is favored for its selectivity, allowing for the reduction of various functional groups without affecting others.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Oxidation Reactions: The alcohol group may undergo oxidation to form corresponding carbonyl compounds, expanding its utility in synthetic pathways.

The synthesis of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol can be accomplished through several methods:

  • Reduction of Schiff Bases: This involves the reaction of corresponding Schiff bases with sodium borohydride or lithium aluminum hydride as reducing agents.
  • Mannich Reaction: The compound can also be synthesized via Mannich-type reactions involving amines and aldehydes under solvent-free conditions, which provide an environmentally friendly approach to its synthesis .
  • Catalytic Methods: Industrial production may utilize catalysts to enhance yields and selectivity during the synthesis process.

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol has potential applications in:

  • Pharmaceutical Development: Its antioxidant properties and ability to interact with biological systems make it a candidate for drug development.
  • Chemical Synthesis: It serves as a versatile building block in organic synthesis, particularly for creating complex molecules.

Studies exploring the interactions of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol with biological targets have highlighted its potential as a modulator of biochemical pathways. The presence of hydroxyl and amino groups allows for hydrogen bonding and other interactions that can affect enzyme activity or receptor binding.

Several compounds share structural similarities with 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol:

Compound NameStructural FeaturesUnique Aspects
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineContains dimethylamine and methoxy groupsPotentially different biological activities due to dimethyl substitution
2-Methoxy-5-((phenylamino)methyl)phenolPhenolic structure with amino substitutionExhibits different reactivity due to phenolic hydroxyl group
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-HydroxybenzoateContains an acrylamide moietyUnique due to acrylamide functionality, impacting polymerization potential

Uniqueness

The uniqueness of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol lies in its specific structural arrangement that allows it to engage in a wide range of

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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